2-chloro-1-(1-propyl-1H-indol-3-yl)ethanone
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Overview
Description
2-chloro-1-(1-propyl-1H-indol-3-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(1-propyl-1H-indol-3-yl)ethanone typically involves the reaction of 1-propyl-1H-indole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(1-propyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted indole derivatives.
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2-chloro-1-(1-propyl-1H-indol-3-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases such as cancer, inflammation, and infectious diseases.
Biological Studies: Employed in the study of indole-based biological pathways and mechanisms.
Chemical Biology: Utilized in the development of chemical probes for studying protein-ligand interactions and enzyme activities.
Industrial Applications: Used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-chloro-1-(1-propyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic residues in proteins. The indole ring can engage in π-π stacking interactions with aromatic residues, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone
- 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone
- 2-chloro-1-(5-chloro-2-methyl-1H-indol-3-yl)ethanone
Uniqueness
2-chloro-1-(1-propyl-1H-indol-3-yl)ethanone is unique due to the presence of the propyl group, which can influence its biological activity and physicochemical properties. The propyl group can enhance the compound’s lipophilicity, potentially improving its membrane permeability and bioavailability compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-chloro-1-(1-propylindol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-2-7-15-9-11(13(16)8-14)10-5-3-4-6-12(10)15/h3-6,9H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTFMCPAYPDOLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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